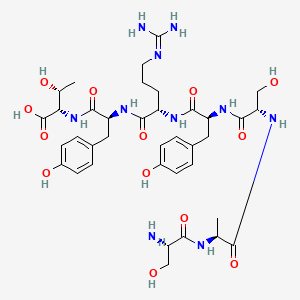![molecular formula C9H13ClO B14264956 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol CAS No. 134056-54-5](/img/no-structure.png)
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethenyl-6-methylbicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a chlorine atom, an ethenyl group, and a methyl group attached to a bicyclo[310]hexane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Applications De Recherche Scientifique
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the chlorine and ethenyl groups.
Trans-Sabinene hydrate: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol is unique due to the presence of the chlorine atom and the ethenyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
| 134056-54-5 | |
Formule moléculaire |
C9H13ClO |
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
6-chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C9H13ClO/c1-3-9(11)5-4-6-7(9)8(6,2)10/h3,6-7,11H,1,4-5H2,2H3 |
Clé InChI |
UOGXSLBPXORVQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C(CC2)(C=C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


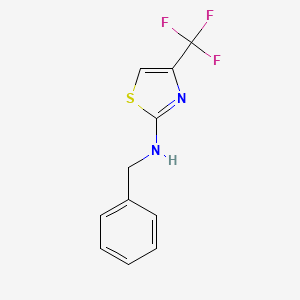
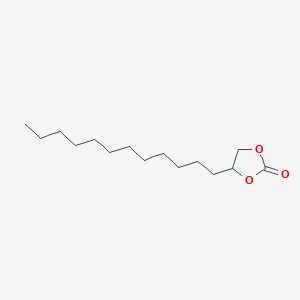

![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)

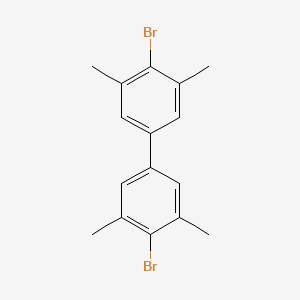
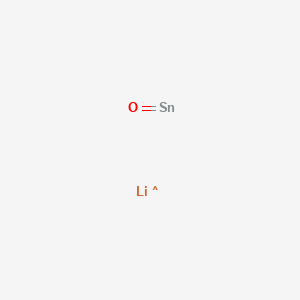
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

